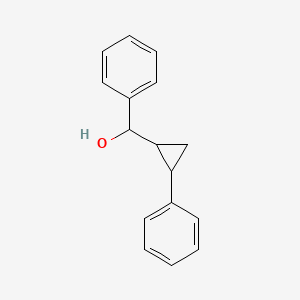

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol

Description

(1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol is a chiral bicyclic benzyl alcohol derivative characterized by a phenyl-substituted cyclopropane ring fused to a benzyl alcohol moiety.

Properties

CAS No. |

63855-88-9 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

phenyl-(2-phenylcyclopropyl)methanol |

InChI |

InChI=1S/C16H16O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-17H,11H2 |

InChI Key |

MQINXSLAFBQJMF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(C2=CC=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The preparation of (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol typically involves multi-step organic synthesis incorporating stereoselective transformations. The key challenge is to establish and preserve the stereochemistry at the alpha and beta positions.

General Synthetic Strategy

The synthesis generally proceeds via:

- Formation of the cyclopropyl-substituted benzyl precursor.

- Introduction of the hydroxyl group at the benzylic position with stereocontrol.

- Use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.

Specific Preparation Routes

Stereoselective Reduction of Chiral Esters or Amides

Asymmetric synthesis of chiral benzylic alcohols often uses chiral auxiliaries such as oxazolidin-2-one derivatives or Weinreb amides, followed by selective hydride reduction. For example, DIBAL-H reduction of chiral Weinreb amides allows controlled formation of aldehydes that can be further transformed into the corresponding alcohols without over-reduction. This method can be adapted to synthesize cyclopropyl-substituted benzyl alcohols with stereochemical control.

Catalytic Hydrogenation Using Pd/C with Phase-Transfer Catalysts

In related chiral benzylic alcohol syntheses, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of phase-transfer reagents and alcohol solvents has been employed. This method allows mild reaction conditions and avoids the direct use of hydrogen gas by using organic hydrogen donors, which is advantageous for industrial scale-up due to safety and operational simplicity. Although this example pertains to a different intermediate, the methodology is applicable for preparing chiral benzylic alcohols like this compound.

Summary Table of Preparation Methods

Analytical and Research Data

While detailed experimental data specific to this compound is limited in open literature, the following general observations apply:

- Stereochemical Integrity: Use of chiral auxiliaries and controlled reduction conditions preserve the stereochemistry at the alpha and beta centers.

- Purity and Yield: One-step base condensation methods and catalytic hydrogenations provide high yields with minimal side products.

- Safety: Avoiding direct hydrogen gas in catalytic reductions reduces safety hazards during scale-up.

Chemical Reactions Analysis

Types of Reactions

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include various substituted cyclopropyl and benzyl alcohol derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemistry

In chemical research, (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions makes it valuable in developing new synthetic pathways.

Biology

Studies have indicated that this compound may interact with biological macromolecules, leading to significant implications for understanding biochemical pathways. For instance, its interactions could influence:

- Enzyme activity

- Receptor binding

- Signal transduction mechanisms

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic uses. Notably, research suggests it may exhibit protective effects against acetaminophen hepatotoxicity. A study demonstrated that co-treatment with benzyl alcohol reduced liver injury caused by acetaminophen in mice by inhibiting cytochrome P450 enzymes involved in drug metabolism . This finding indicates the compound's potential as an antidote for acetaminophen poisoning.

Cosmetic Industry

In cosmetic formulations, this compound is studied for its stability and safety in topical applications. The compound's properties can be optimized through experimental design techniques to enhance skin hydration and minimize irritation .

Case Study 1: Acetaminophen Hepatotoxicity

A study involving C56Bl/6J mice treated with acetaminophen and this compound demonstrated that the latter significantly mitigated liver damage by inhibiting metabolic activation pathways . This protective mechanism highlights the compound's potential therapeutic role.

Case Study 2: Cosmetic Formulation Stability

Research on various cosmetic formulations incorporating this compound revealed its effectiveness in enhancing product stability and skin compatibility . The findings support its application in developing safer and more effective cosmetic products.

Data Tables

Mechanism of Action

The mechanism by which (1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

alpha-Methylbenzyl Alcohol (CAS 98-85-1)

- Structure : Benzyl alcohol with a methyl group at the alpha position.

- Physical Properties : Boiling point = 204°C, density = 1.013 g/cm³, LD50 (oral, rat) = 500 mg/kg .

- Key Differences :

- Lacks the cyclopropane ring, reducing steric hindrance and ring strain.

- Lower molecular weight (C₈H₁₀O vs. ~C₁₆H₁₆O for the target compound) likely increases volatility.

- Acute oral toxicity is moderate (Category 4), whereas the cyclopropyl group in the target compound may alter metabolic pathways and toxicity .

(1-Phenylcyclopropyl)methanol (CAS 31729-66-5)

alpha-Cyclopropyl-4-fluorobenzyl Alcohol

- Structure : Benzyl alcohol with a cyclopropyl group and a para-fluoro substituent.

- The target compound’s phenyl group at the cyclopropane may enhance lipophilicity, favoring membrane permeability .

2-Methyl-1-phenyl-1-propanol (CAS 611-69-8)

- Structure : Benzyl alcohol with a branched isopropyl group.

- Physical Properties : Boiling point and solubility data unavailable, but steric hindrance from the isopropyl group likely reduces reactivity compared to the target compound’s strained cyclopropane .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Key Features | Boiling Point (°C) | LD50 (mg/kg, rat) |

|---|---|---|---|---|

| alpha-Methylbenzyl alcohol | C₈H₁₀O | No cyclopropane; high volatility | 204 | 500 |

| (1-Phenylcyclopropyl)methanol | C₁₀H₁₂O | Cyclopropane + hydroxymethyl | N/A | N/A |

| alpha-Cyclopropyl-4-fluorobenzyl alcohol | C₁₀H₁₁FO | Fluorine substituent; increased polarity | N/A | N/A |

| Target Compound | ~C₁₆H₁₆O | Phenylcyclopropyl + benzyl alcohol; chiral | N/A | N/A |

Structural and Functional Insights

- Phenyl substitution on the cyclopropane may stabilize the ring through conjugation, reducing strain compared to unsubstituted cyclopropanes.

Stereochemical Influence :

Safety and Handling :

Research Implications

- Drug Development : Cyclopropane-containing alcohols are explored for bioactive properties (e.g., squalene synthase inhibition in ). The target compound’s stereochemistry and lipophilicity make it a candidate for pharmacokinetic studies .

- Material Science : The rigidity of the cyclopropane ring could aid in designing polymers or chiral catalysts.

Biological Activity

(1-alpha(R*),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, exploring relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₁₅H₁₈O

- Molecular Weight : 218.30 g/mol

The structure includes a phenylcyclopropyl group attached to a benzyl alcohol moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Benzyl alcohol derivatives are known for their antimicrobial properties, often used as preservatives in pharmaceuticals and cosmetics due to their ability to inhibit bacterial growth.

- Antiparasitic Effects : Benzyl alcohol has been employed in topical formulations for the treatment of head lice by suffocating the parasites through respiratory obstruction .

- Protein Stability : Studies have shown that benzyl alcohol can affect protein stability and aggregation, which is critical in drug formulation contexts .

1. Antimicrobial Efficacy

A study investigating the antimicrobial properties of benzyl alcohol derivatives found that they effectively inhibited the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

2. Effects on Protein Aggregation

Research conducted on interferon α-2a revealed that benzyl alcohol induces aggregation through partial unfolding of the protein structure. This aggregation is concentration-dependent, with higher concentrations leading to significant destabilization of the protein .

3. Toxicological Considerations

While benzyl alcohol is generally recognized as safe at low concentrations, it has been associated with adverse effects in neonates when used in intravenous formulations. Reports indicate instances of metabolic acidosis and respiratory distress linked to its use as a preservative in medical solutions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What are the critical structural features of (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol that influence its reactivity and biological activity?*

- Methodological Answer : The compound’s stereochemistry (alpha/beta configurations) and cyclopropane ring introduce steric and electronic effects that modulate interactions with biological targets. For example, the cyclopropane’s ring strain enhances electrophilicity, enabling nucleophilic additions or enzyme binding . The benzyl alcohol moiety’s hydroxyl group facilitates hydrogen bonding in receptor-ligand interactions, as seen in analogous compounds like alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride . Structural analogs with similar substituents show varied metabolic stability, emphasizing the need for chiral resolution techniques (e.g., HPLC with chiral columns) to isolate enantiomers for activity studies .

Q. How can researchers verify the stereochemical purity of this compound during synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR coupling constants to confirm diastereomeric ratios) and circular dichroism (CD) for absolute configuration determination. For example, in cyclopropyl-containing alcohols, vicinal coupling constants () between 5–8 Hz typically indicate trans configurations, while values <5 Hz suggest cis . Polarimetry or X-ray crystallography may resolve ambiguities in R*/S* assignments .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile by-products (e.g., residual solvents) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile impurities. For hydroxylated analogs, derivatization with acetic anhydride improves GC detectability . High-resolution mass spectrometry (HRMS) can identify unexpected adducts, such as oxidation products from the cyclopropane ring .

Advanced Research Questions

How can enantioselective synthesis of (1-alpha(R),2-beta)-alpha-(2-Phenylcyclopropyl)benzyl alcohol be optimized for high chiral purity?*

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) to control stereocenters. For cyclopropane formation, use Doyle-Kirmse reactions with chiral dirhodium catalysts to achieve >95% enantiomeric excess (ee) . Monitor reaction progress via in-situ infrared (IR) spectroscopy to detect intermediates like ketones or aldehydes, which indicate over-oxidation .

Q. What experimental strategies address contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, and solvent) to minimize variability. For example, discrepancies in IC values for cyclopropyl derivatives may arise from differences in cell membrane permeability; use logP calculations and parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with activity . Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

- Methodological Answer : Conduct forced degradation studies at pH 1–10 (simulating gastrointestinal and systemic environments) and monitor via LC-MS. For benzyl alcohol derivatives, acidic conditions often hydrolyze cyclopropane rings, forming styrene derivatives, while basic conditions promote oxidation to benzaldehydes . Accelerated thermal stability testing (40°C/75% RH) identifies degradation products for toxicological profiling .

Q. What computational methods predict the environmental fate of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (BCF) potentials. For cyclopropane-containing alcohols, molecular dynamics simulations reveal low aqueous solubility (logS ≈ -3.5) and high soil adsorption coefficients (K > 500 mL/g), suggesting persistence in terrestrial ecosystems . Experimental validation via OECD 301F ready biodegradability tests is critical for regulatory compliance .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.